molecular formula C23H19N3O3 B11291281 N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11291281
M. Wt: 385.4 g/mol
InChI Key: AZOYGBWONVDNMG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The phenoxyacetamide moiety can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenoxyacetamide moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: shares similarities with other oxadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H19N3O3/c1-16-7-5-11-19(13-16)24-21(27)15-28-20-12-6-10-18(14-20)22-25-23(29-26-22)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

AZOYGBWONVDNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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